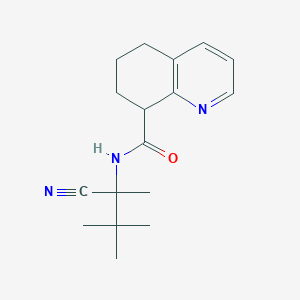![molecular formula C15H17NO3S2 B2692091 1-[({[3,3'-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate CAS No. 2379985-45-0](/img/structure/B2692091.png)
1-[({[3,3'-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate is a complex organic compound that features a bithiophene core Bithiophene derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications
Aplicaciones Científicas De Investigación
1-[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a bithiophene derivative with a suitable boron reagent under palladium catalysis . The resulting bithiophene intermediate is then subjected to further functionalization to introduce the carbamoyl and acetate groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Mecanismo De Acción
The mechanism of action of 1-[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate is largely dependent on its application. In organic electronics, its electronic properties are exploited to facilitate charge transport and light emission. The bithiophene core plays a crucial role in these processes by providing a conjugated system that allows for efficient electron delocalization.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromothiophene: A simpler thiophene derivative used in similar applications.
2,5-Dibromothiophene: Another thiophene derivative with potential in organic electronics.
3,3’-Dithienyl: A closely related compound with similar electronic properties.
Uniqueness
1-[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate is unique due to its specific functional groups, which enhance its solubility and reactivity compared to simpler thiophene derivatives. This makes it particularly valuable in applications requiring precise molecular engineering and functionalization.
Propiedades
IUPAC Name |
[2-methyl-1-oxo-1-[(4-thiophen-3-ylthiophen-2-yl)methylamino]propan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-10(17)19-15(2,3)14(18)16-7-13-6-12(9-21-13)11-4-5-20-8-11/h4-6,8-9H,7H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXFKLGLPXEIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC1=CC(=CS1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
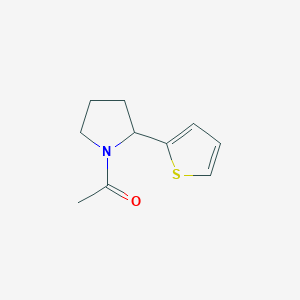
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2692009.png)
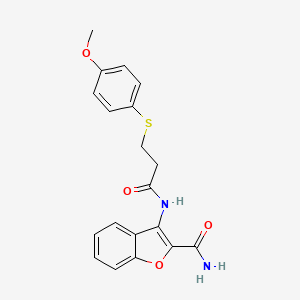

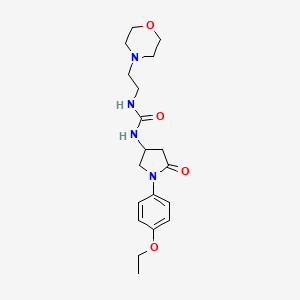
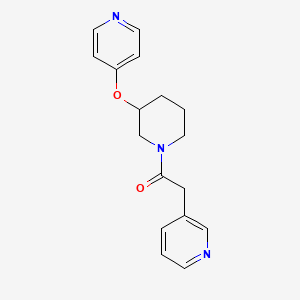
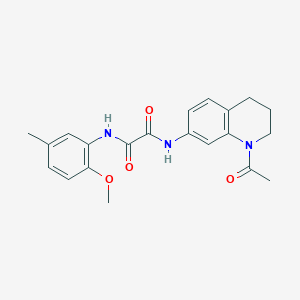

![4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile](/img/structure/B2692019.png)
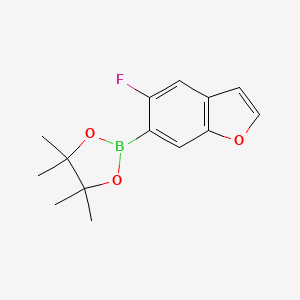
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide](/img/structure/B2692021.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2692023.png)
